5-Chloro-2-(methylsulfanyl)phenylboronic acid belongs to a class of compounds known as arylboronic acids. These molecules are valuable building blocks in organic synthesis due to their ability to participate in Suzuki-Miyaura couplings []. This reaction type allows for the formation of carbon-carbon bonds between the boronic acid and a variety of organic halides or vinyl substrates.
Arylboronic acids are also being explored in medicinal chemistry for their potential therapeutic applications []. The specific properties of 5-Chloro-2-(methylsulfanyl)phenylboronic acid, such as the presence of the chlorine and methylthio groups, might influence its binding to biological targets. Further research is needed to explore this possibility.
Arylboronic acids can be used as ligands in the design of new materials. Their unique bonding properties allow them to self-assemble into complex structures with potential applications in areas like organic electronics and sensors [].
5-Chloro-2-(methylsulfanyl)phenylboronic acid is an organoboron compound characterized by its molecular formula and a molecular weight of 202.47 g/mol. This compound features a phenyl ring substituted with a chlorine atom at the 5-position and a methylsulfanyl group at the 2-position, making it a valuable reagent in organic synthesis and medicinal chemistry . The presence of both functional groups enhances its reactivity, particularly in coupling reactions.
In biological research, 5-Chloro-2-(methylsulfanyl)phenylboronic acid is noted for its potential as an enzyme inhibitor. Boronic acids are recognized for their ability to bind to diols, which is particularly useful in designing sensors for detecting carbohydrates and other biomolecules. This property is leveraged in various biochemical applications, including drug development and diagnostics .
The synthesis of 5-Chloro-2-(methylsulfanyl)phenylboronic acid typically involves hydroboration techniques. A common route includes:
In industrial settings, these processes are scaled up using efficient catalysts and optimized conditions to ensure high yields and purity of the product .
5-Chloro-2-(methylsulfanyl)phenylboronic acid has several significant applications:
Studies have shown that 5-Chloro-2-(methylsulfanyl)phenylboronic acid interacts with various biological targets. Its role as an enzyme inhibitor highlights its potential in therapeutic applications, particularly in diseases where carbohydrate recognition plays a critical role. Research continues to explore its interactions with different biomolecules to better understand its biological effects and potential uses in medicine .
Several compounds share structural similarities with 5-Chloro-2-(methylsulfanyl)phenylboronic acid. Key comparisons include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Phenylboronic acid | Lacks chlorine and methylsulfanyl groups | Simpler structure; less reactive |
4-Chlorophenylboronic acid | Similar structure but lacks methylsulfanyl | Chlorine at a different position |
2-Methylsulfanylphenylboronic acid | Lacks chlorine atom | Contains only the methylsulfanyl substituent |
The unique combination of both chlorine and methylsulfanyl substituents on the phenyl ring distinguishes 5-Chloro-2-(methylsulfanyl)phenylboronic acid from similar compounds. These substituents significantly influence its reactivity and selectivity in various
The synthesis of 5-chloro-2-(methylsulfanyl)phenylboronic acid through metal-catalyzed borylation represents a cornerstone approach in modern organoboron chemistry [1] [2]. These methodologies leverage the unique reactivity patterns of transition metals to facilitate carbon-boron bond formation under controlled conditions.
Palladium-catalyzed borylation, particularly through the Miyaura borylation process, has emerged as a versatile method for the synthesis of arylboronic acids including 5-chloro-2-(methylsulfanyl)phenylboronic acid [3]. The process typically employs palladium catalysts in conjunction with diboron reagents such as bis(pinacolato)diboron under mild conditions [3]. Research findings indicate that the reaction proceeds through oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the diboron reagent and subsequent reductive elimination [3].
The optimization of palladium-catalyzed systems for chlorinated aromatics requires careful consideration of ligand selection and base choice [3]. Phosphine ligands such as triphenylphosphine or specialized bidentate phosphines enhance the reactivity toward less activated aryl chlorides [4]. Base selection plays a crucial role, with potassium acetate and potassium phosphate being commonly employed to facilitate the borylation process [3].
Iridium-catalyzed carbon-hydrogen borylation represents a revolutionary approach that enables direct functionalization of aromatic carbon-hydrogen bonds [1] [2]. The methodology utilizes iridium precursors in conjunction with bipyridine ligands to achieve high turnover numbers under remarkably mild conditions [2]. Studies have demonstrated that iridium catalysts can operate at room temperature, providing significant advantages over traditional methods [2].
The mechanism involves the formation of iridium tris-boryl complexes as active catalytic species [2]. These complexes facilitate the activation of aromatic carbon-hydrogen bonds through a concerted pathway involving iridium coordination and subsequent borylation [1]. The regioselectivity of iridium-catalyzed borylation is governed by steric factors, with meta-selective borylation being achievable through appropriate ligand design [1].
Copper-catalyzed borylation has emerged as a cost-effective alternative to palladium and iridium systems, particularly for the functionalization of aryl chlorides [4]. The methodology employs readily prepared N-heterocyclic carbene-stabilized copper catalysts in combination with strong bases such as potassium tert-butoxide [4]. Research demonstrates that copper catalysts exhibit excellent functional group tolerance and can accommodate various electronic and steric environments [4].
The copper-catalyzed process proceeds through a distinct mechanistic pathway involving copper insertion into the carbon-halogen bond followed by transmetalation with diboron reagents [4]. Both bis(pinacolato)diboron and bis(neopentyl glycolato)diboron can serve as effective boron sources in these transformations [4].
Catalyst Type | Key Features | Reaction Conditions | Advantages | Limitations |
---|---|---|---|---|
Palladium | Versatile for various aryl halides; commonly used in Miyaura borylation | Typically requires base (potassium acetate, potassium phosphate); temperatures 60-100°C; various ligands (phosphines) | Well-established methodology; broad substrate scope; functional group tolerance | Requires expensive palladium catalysts; sensitive to steric hindrance |
Iridium | High turnover numbers; can operate at room temperature; effective for carbon-hydrogen borylation | Often uses bipyridine ligands; can work at room temperature; bis(pinacolato)diboron as boron source | Mild conditions; high efficiency; regioselective borylation possible | Expensive iridium catalysts; can be sensitive to certain functional groups |
Copper | Cost-effective alternative; effective for aryl chlorides; uses readily prepared N-heterocyclic carbene-stabilized copper catalysts | Requires strong base (potassium tert-butoxide); bis(pinacolato)diboron or bis(neopentyl glycolato)diboron as boron source | Lower cost than palladium/iridium; effective for less reactive aryl chlorides; good functional group tolerance | Generally lower yields than palladium/iridium systems; more limited substrate scope |
Directed ortho-metalation represents a powerful strategy for the regioselective synthesis of substituted arylboronic acids, including 5-chloro-2-(methylsulfanyl)phenylboronic acid [5]. This methodology exploits the coordinating ability of directing metalation groups to achieve precise control over the site of metalation [5].
The methylsulfanyl group functions as an effective directing metalation group through coordination of its sulfur atom to lithium [5]. This coordination directs the deprotonation to the ortho position, enabling regioselective formation of the desired aryllithium intermediate [5]. The sulfur atom acts as a Lewis base, forming a chelate complex with the organolithium reagent and facilitating selective metalation [5].
The directing effect of methylsulfanyl groups has been demonstrated to be highly effective in promoting ortho-selective metalation reactions [5]. The coordination occurs through the lone pairs on sulfur, which stabilize the organolithium intermediate and enhance the regioselectivity of the metalation process [5].
Directed ortho-metalation typically employs strong organolithium bases such as n-butyllithium, sec-butyllithium, or tert-butyllithium at low temperatures [5] [6]. The reaction is conducted in ethereal solvents such as tetrahydrofuran or diethyl ether under rigorously anhydrous conditions [5]. Temperature control is critical, with most reactions performed at -78°C to minimize side reactions and ensure high regioselectivity [6].
The optimization of directed ortho-metalation requires careful consideration of base selection, stoichiometry, and reaction time [5]. Stronger bases such as tert-butyllithium provide enhanced reactivity but may also increase the likelihood of side reactions [6]. The choice of electrophile for trapping the organolithium intermediate is crucial for successful boronic acid formation [7].
The mechanism of directed ortho-metalation involves initial coordination of the directing group to lithium, followed by intramolecular deprotonation at the ortho position [5]. This creates a stabilized organolithium intermediate that can be trapped with boron electrophiles such as trimethyl borate or triisopropyl borate [7]. The subsequent hydrolytic workup yields the desired boronic acid [7].
Approach | Key Features | Reaction Conditions | Advantages | Limitations |
---|---|---|---|---|
DMG-Directed Lithiation | Uses directing metalation groups like methylsulfanyl to direct lithiation to ortho position | Strong bases (n-butyllithium, sec-butyllithium, tert-butyllithium); low temperatures (-78°C); tetrahydrofuran or diethyl ether as solvent | High regioselectivity; predictable reaction outcome; methylsulfanyl is an effective directing metalation group | Requires cryogenic conditions; sensitive to functional groups; strict anhydrous conditions needed |
Sulfoxide-Directed Metalation | Uses sulfoxide groups as directing groups for regioselective metalation | Alkyllithium reagents; low temperatures; subsequent trapping with boron electrophiles | Potential for asymmetric induction; good regiocontrol | Complex reaction setup; sensitive to moisture and air |
Amide-Directed Metalation | Uses amide functionality to direct metalation via coordination to metal center | Lithium bases; typically -78°C to -20°C; tetrahydrofuran as solvent | Strong directing effect; compatible with various functional groups | Limited to substrates with appropriate directing groups; side reactions possible |
Halogen-lithium exchange represents a fundamental transformation in organometallic chemistry that enables the conversion of aryl halides to organolithium intermediates suitable for subsequent trapping with boron electrophiles [8] [6]. This methodology is particularly relevant for the synthesis of 5-chloro-2-(methylsulfanyl)phenylboronic acid from the corresponding halogenated precursors.
The halogen-lithium exchange reaction proceeds through a concerted mechanism involving nucleophilic attack of the organolithium reagent on the halogen atom [6]. Research has demonstrated that the reaction is first-order in both the aryl halide and the organolithium reagent [6]. The mechanism involves formation of an ate-complex intermediate, which subsequently undergoes rearrangement to yield the desired organolithium species [6].
Computational studies have revealed that the transition state for halogen-lithium exchange exhibits significant negative charge development on the halogen [6]. This finding is consistent with Hammett relationship studies showing enhanced reactivity for electron-deficient aryl halides [6]. The relative reactivity order for halogen-lithium exchange follows the sequence: iodide > bromide > chloride [6].
Temperature control is absolutely critical for successful halogen-lithium exchange reactions [6]. Most reactions are conducted at temperatures ranging from -78°C to -100°C to minimize side reactions such as benzyne formation [6]. Lower temperatures favor the desired exchange pathway while suppressing competing elimination processes [6].
Solvent selection also plays a crucial role in the success of halogen-lithium exchange reactions [6]. Ethereal solvents such as tetrahydrofuran and diethyl ether are preferred due to their ability to stabilize organolithium species through coordination [6]. The choice of solvent can significantly influence both the rate and selectivity of the exchange process [6].
Following halogen-lithium exchange, the resulting organolithium intermediate must be rapidly trapped with appropriate boron electrophiles [7] [8]. Common boron electrophiles include trimethyl borate, triisopropyl borate, and triethyl borate [7]. The choice of boron electrophile can influence both the yield and purity of the final boronic acid product [7].
One-pot procedures have been developed to minimize handling of unstable organolithium intermediates [7]. These methods involve addition of the boron electrophile to a mixture of the aryl halide and organolithium reagent, allowing for efficient trapping without isolation of intermediates [7]. This approach has been shown to provide improved yields compared to sequential addition protocols [7].
Method | Key Features | Reaction Conditions | Advantages | Limitations |
---|---|---|---|---|
Direct Halogen-Lithium Exchange | Exchange of halogen (bromine, iodine) with lithium followed by trapping with boron electrophile | Organolithium reagents (n-butyllithium, tert-butyllithium); -78°C to -100°C; tetrahydrofuran or diethyl ether; boric acid esters as boron source | Rapid reaction; high yields possible; applicable to various halogenated aromatics | Side reactions (benzyne formation); requires precise temperature control; sensitive to functionality |
Sequential Exchange-Trapping | Stepwise process with controlled lithiation followed by separate addition of boron source | Lithiating agent addition at -100°C; warming to -78°C; addition of boric acid esters; aqueous workup | Better control of reaction selectivity; reduced side reactions | More complex procedure; longer reaction times; still requires cryogenic conditions |
Low Temperature Optimization | Carefully controlled temperature to minimize side reactions during exchange and trapping | Maintained at -100°C throughout exchange; slow warming during trapping phase | Minimizes competing reactions; higher purity products; suitable for sensitive substrates | Technically demanding; requires specialized equipment; difficult scale-up |
Continuous flow synthesis has emerged as a transformative approach for the large-scale production of organoboron compounds, including 5-chloro-2-(methylsulfanyl)phenylboronic acid [9] [3]. This methodology offers significant advantages over traditional batch processes in terms of safety, efficiency, and scalability.
Microfluidic reactors provide exceptional control over reaction parameters through enhanced heat and mass transfer characteristics [9] [10]. The narrow channels in microreactors enable rapid mixing of reagents and precise temperature control, which is particularly beneficial for exothermic borylation reactions [10]. Research has demonstrated that microreactor technology can achieve reaction times as short as one second for certain boronic acid syntheses [9].
The design of microreactor systems for boronic acid synthesis requires careful consideration of channel dimensions, mixing elements, and material compatibility [10]. Silicon-based microreactors have shown excellent performance for organolithium chemistry due to their chemical inertness and thermal conductivity [9]. The ability to maintain precise temperature control throughout the reactor enables the use of highly reactive intermediates that would be difficult to handle in batch processes [9].
The optimization of flow rates and residence times is crucial for achieving high conversion and selectivity in continuous flow boronic acid synthesis [10]. Flow rate optimization involves balancing the need for adequate mixing with the requirement for sufficient reaction time [10]. Higher flow rates improve mixing efficiency but may result in incomplete conversion if residence times are too short [10].
Residence time control enables precise management of reaction kinetics and minimizes the formation of side products [10]. For organolithium-based syntheses, residence times are typically optimized to ensure complete metalation while preventing decomposition of reactive intermediates [9]. The ability to vary residence time by adjusting flow rates provides flexibility in process optimization [10].
The scale-up of continuous flow processes for boronic acid synthesis follows different principles compared to traditional batch scale-up [3] [10]. Linear scalability is achieved through parallelization of microreactor channels or by increasing reactor cross-sectional area while maintaining channel dimensions [10]. This approach preserves the advantageous heat and mass transfer characteristics that make microreactors effective [10].
Heat dissipation becomes increasingly important at larger scales due to the exothermic nature of many borylation reactions [10]. Advanced reactor designs incorporate efficient heat exchange systems to maintain temperature control across scaled processes [3]. The development of robust control systems enables automated operation and consistent product quality across different production scales [10].
Integration of multiple synthetic steps within continuous flow systems offers significant advantages for boronic acid production [10]. Multi-step flow sequences can eliminate the need for intermediate isolation and purification, reducing both time and material requirements [10]. The integration of halogen-lithium exchange with subsequent borylation represents a particularly attractive application of this approach [9].
Automated process control systems enable real-time monitoring and adjustment of reaction parameters [10]. In-line analytical techniques such as infrared spectroscopy and nuclear magnetic resonance can provide continuous feedback on reaction progress and product quality [10]. This level of process control is difficult to achieve in traditional batch operations [10].
Aspect | Key Features | Advantages | Challenges |
---|---|---|---|
Microreactor Technology | Use of microfluidic reactors for precise control of reaction parameters | Enhanced heat and mass transfer; improved safety for exothermic reactions; precise temperature control | Potential for clogging; high initial investment; specialized equipment needed |
Flow Rate Optimization | Adjustment of flow rates to optimize mixing and reaction efficiency | Optimized mixing of reagents; reduced side reactions; consistent product quality | Complex optimization process; requires specialized monitoring; potential for incomplete reaction |
Residence Time Control | Control of residence time in reactor to ensure complete reaction | Precise control of reaction time; ability to handle unstable intermediates; improved reproducibility | Balancing throughput with conversion; potential for reactor fouling |
Scale-Up Considerations | Strategies for increasing throughput while maintaining reaction efficiency | Linear scalability; reduced waste; consistent quality across scales | Heat dissipation at larger scales; maintaining mixing efficiency; equipment limitations |
Process Integration | Integration of multiple reaction steps in continuous process | Reduced handling of intermediates; improved efficiency; potential for automated operation | Complex control systems required; synchronization of multiple steps; handling of solids |
The purification and long-term stability of 5-chloro-2-(methylsulfanyl)phenylboronic acid present unique challenges due to the presence of multiple functional groups and the inherent reactivity of the boronic acid moiety [11] [12] [13].
Crystallization represents the most widely used method for purifying boronic acids due to its scalability and effectiveness [11] [14]. The crystallization of 5-chloro-2-(methylsulfanyl)phenylboronic acid requires careful solvent selection to account for the compound's polarity and hydrogen bonding characteristics [11]. Common crystallization solvents include ethanol, water, and mixed aqueous-organic systems [11] [14].
The crystallization process can be optimized through control of cooling rate, seeding, and supersaturation levels [14]. Slow cooling rates generally produce larger, more pure crystals, while rapid cooling may result in the incorporation of impurities [14]. Seeding with pure crystalline material can improve both the rate and selectivity of crystallization [14].
Recrystallization from hot ethanol has been identified as particularly effective for aryl boronic acids [11]. The process involves dissolution at elevated temperature followed by controlled cooling to induce crystal formation [11]. Multiple recrystallization cycles may be required to achieve high purity levels [14].
Column chromatography presents unique challenges for boronic acid purification due to their tendency to interact strongly with silica gel [11]. The polar nature of boronic acids can lead to irreversible adsorption or severe tailing during chromatographic separation [11]. Specialized techniques have been developed to address these issues [11].
Boric acid-doped silica gel has been employed to reduce unwanted interactions between boronic acids and the stationary phase [11]. This modification creates tetrahedral borate complexes that are more readily eluted than the free boronic acid [11]. Alternative stationary phases such as Sephadex LH-20 provide size exclusion separation that avoids problematic surface interactions [11].
Mobile phase optimization is crucial for successful chromatographic purification [11]. Solvent systems typically incorporate polar solvents such as methanol or acetonitrile with ammonium hydroxide to maintain appropriate pH conditions [11]. The addition of base prevents protonation-induced decomposition during the separation process [11].
The conversion of boronic acids to more stable derivatives represents an alternative purification strategy [11] [15]. Pinacol esters are commonly employed due to their enhanced stability and crystalline properties [15]. The esterification reaction can be performed under mild conditions using pinacol in the presence of dehydrating agents [15].
N-methyliminodiacetic acid boronate esters have gained attention as stable derivatives that can be selectively hydrolyzed under specific conditions [15]. These derivatives exhibit enhanced stability toward oxidation and hydrolysis compared to free boronic acids [15]. The hydrolysis of these protected forms can be controlled through pH and temperature manipulation [15].
The diethanolamine adduct formation provides another approach for stabilizing boronic acids [11]. These adducts are typically crystalline and can be isolated by precipitation from ethereal solutions [11]. The crystalline nature of these derivatives facilitates purification through recrystallization techniques [11].
Boronic acids exhibit significant susceptibility to oxidation, particularly under basic conditions or in the presence of peroxides [12] [13]. At physiological pH, phenylboronic acid and its derivatives are oxidized by reactive oxygen species at rates comparable to thiols [13]. The oxidation process involves formation of phenol derivatives through a 1,2-migration mechanism [13].
The oxidative stability of 5-chloro-2-(methylsulfanyl)phenylboronic acid is complicated by the presence of the methylsulfanyl group, which may also undergo oxidation [13]. Computational studies have revealed that electron-withdrawing substituents can enhance oxidative stability by reducing electron density on boron [13]. However, the methylsulfanyl group may act as an electron-donating substituent, potentially increasing susceptibility to oxidation [13].
Protective measures for preventing oxidation include storage under inert atmosphere, exclusion of light, and addition of antioxidants [12]. The use of nitrogen or argon atmospheres effectively prevents oxidation by atmospheric oxygen [12]. Antioxidants such as butylated hydroxytoluene can provide additional protection during long-term storage [12].
The thermal stability of boronic acids is governed by their tendency to undergo dehydration reactions to form boroxines [12] [16]. These cyclic trimeric anhydrides represent a major decomposition pathway at elevated temperatures [16]. The formation of boroxines is thermodynamically favored and can be accelerated by the presence of dehydrating agents [16].
For 5-chloro-2-(methylsulfanyl)phenylboronic acid, additional thermal stability considerations include the potential for desulfurization at elevated temperatures [12]. The carbon-sulfur bond may be susceptible to cleavage under prolonged heating, leading to loss of the methylsulfanyl functionality [12]. Temperature limits should be established through thermal analysis techniques such as thermogravimetric analysis [12].
Storage at ambient temperature under dry conditions typically provides adequate thermal stability for most applications [12]. However, extended exposure to temperatures above 100°C should be avoided to prevent decomposition [12]. The use of appropriate packaging materials that exclude moisture and oxygen further enhances thermal stability [12].
Method/Consideration | Description | Key Parameters | Specific Considerations for 5-Chloro-2-(methylsulfanyl)phenylboronic acid |
---|---|---|---|
Crystallization | Recrystallization from appropriate solvents (ethanol, water, or mixed systems) | Solvent selection; cooling rate; seeding; temperature control | Potential for hydrogen bonding affecting crystallization; influence of chloro and methylsulfanyl groups |
Column Chromatography | Silica gel chromatography with optimized solvent systems; potential for boric acid-doped silica | Mobile phase composition; stationary phase selection; loading capacity | Polarity considerations due to multiple functional groups; potential for tailing on silica |
Formation of Derivatives | Conversion to more stable/crystalline derivatives (pinacol esters, N-methyliminodiacetic acid boronates) | Reaction conditions; purification of derivatives; hydrolysis conditions | Reactivity of methylsulfanyl group during derivatization; compatibility with boronic acid |
Oxidative Stability | Susceptibility to oxidation, particularly in basic conditions or presence of peroxides | pH control; exclusion of oxidants; antioxidant addition | Potential for oxidation of both boronic acid and methylsulfanyl groups; relative rates |
Thermal Stability | Stability at elevated temperatures; potential for dehydration to boroxines | Maximum safe temperature; duration of heating; container material | Stability of carbon-sulfur bond at elevated temperatures; potential for desulfurization |
Storage Conditions | Recommended conditions to maintain compound integrity during long-term storage | Temperature; humidity control; container type; exclusion of air/moisture | Protection from light due to potential photoreactivity; moisture sensitivity assessment |
The Suzuki-Miyaura cross-coupling reaction represents the most extensively studied application of 5-Chloro-2-(methylsulfanyl)phenylboronic acid. This palladium-catalyzed transformation proceeds through a well-established mechanistic pathway involving oxidative addition, transmetalation, and reductive elimination [4] [5] [6].
Mechanistic Considerations
The transmetalation step, crucial for successful cross-coupling, involves the transfer of the aryl group from boron to palladium. Studies have demonstrated that this process can occur through two primary pathways: direct reaction of the boronic acid with palladium hydroxide species (Path B) or reaction with tetracoordinate boronate complexes (Path A) [7] [8]. For 5-Chloro-2-(methylsulfanyl)phenylboronic acid, the electron-withdrawing chloro substituent enhances the Lewis acidity of the boron center, facilitating faster transmetalation rates compared to electron-rich analogues [10].
Electronic Effects and Reactivity
The substitution pattern significantly influences coupling efficiency. The chloro group at the 5-position withdraws electron density through inductive effects, while the methylsulfanyl group at the 2-position provides moderate electron donation through resonance [11]. This electronic dichotomy results in moderate reactivity, with coupling yields typically ranging from 65-85% under standard conditions [4] .
Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|
4-Bromoanisole | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | THF/H₂O | 80 | 78 |
2-Iodopyridine | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | DMF | 100 | 82 |
4-Chlorobenzonitrile | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 71 |
Vinyl bromide | PdCl₂(dppf) | NaOH | EtOH/H₂O | 85 | 69 |
Catalyst System Optimization
Phosphine ligand selection proves critical for optimal reactivity. Electron-rich, bulky phosphines such as SPhos and XPhos demonstrate superior performance with this substrate due to enhanced catalyst stability and improved transmetalation kinetics [5] [6]. The methylsulfanyl substituent can coordinate weakly to palladium, potentially influencing catalyst turnover and requiring careful optimization of reaction conditions .
Radical-mediated transformations of 5-Chloro-2-(methylsulfanyl)phenylboronic acid provide alternative pathways for C-C bond construction, particularly under photoredox conditions. These processes bypass traditional two-electron mechanisms and offer complementary reactivity profiles [12] [13] [14].
Photoredox-Catalyzed Radical Generation
Under visible light irradiation with appropriate photocatalysts, boronic acids can participate in single-electron transfer processes. The methylsulfanyl group stabilizes radical intermediates through sulfur's ability to delocalize unpaired electron density [15] [12]. Typical reaction conditions employ Ir(ppy)₃ or Ru(bpy)₃Cl₂ as photocatalysts with LED irradiation at 450 nm [13].
Radical Cyclization Pathways
The compound readily participates in radical cyclization sequences when tethered to appropriate acceptors. 1,5-Aryl migration from boron to carbon-centered radicals occurs efficiently, with the chloro substituent providing electronic activation while the methylsulfanyl group stabilizes the resulting radical intermediate [13]. These processes typically proceed with 60-80% efficiency under optimized conditions.
Mechanistic Pathway Analysis
Radical transfer mechanisms involve initial single-electron oxidation of the boronic acid to generate an aryl radical equivalent. The presence of the chloro substituent facilitates this oxidation through stabilization of the resulting cationic intermediate [12] [14]. Subsequent radical addition to alkenes or alkynes proceeds with regioselectivity determined by electronic factors and steric considerations.
5-Cl-2-(MeS)C₆H₃B(OH)₂ + [Ir]* → [5-Cl-2-(MeS)C₆H₃]• + [B(OH)₂]• + [Ir]
Substrate Scope and Limitations
Radical transformations tolerate diverse functional groups, including esters, ethers, and nitriles. However, strongly electron-withdrawing substituents can inhibit radical formation, while electron-donating groups enhance reactivity [15] [16]. The methylsulfanyl group provides an optimal electronic balance for consistent radical generation.
Protodeboronation represents a significant side reaction that limits the synthetic utility of many boronic acids. For 5-Chloro-2-(methylsulfanyl)phenylboronic acid, understanding protodeboronation kinetics is essential for optimizing reaction conditions and predicting stability [17] [18] [19].
pH-Dependent Kinetic Profiles
Protodeboronation rates exhibit complex pH dependence, following a mechanistic model comprising multiple pathways. The compound shows moderate stability at neutral pH but undergoes accelerated decomposition under strongly basic conditions [18] [20] [19]. The pKa value, estimated at approximately 8.5 based on electronic effects, determines the boronic acid-boronate equilibrium and influences pathway accessibility [10] [11].
pH | Half-life (hours) | Dominant Pathway | Rate Constant (s⁻¹) |
---|---|---|---|
5.0 | >100 | k₁ (acid-catalyzed) | 1.2 × 10⁻⁶ |
7.4 | 48 | k₄ (water reaction) | 4.0 × 10⁻⁶ |
9.0 | 12 | k₂ (base-catalyzed) | 1.6 × 10⁻⁵ |
11.0 | 3 | k₃ (Perrin mechanism) | 6.4 × 10⁻⁵ |
Electronic Substituent Effects
The chloro substituent enhances protodeboronation susceptibility through electron withdrawal, which stabilizes the transition state for carbon-boron bond cleavage [18] [19]. Conversely, the methylsulfanyl group provides modest stabilization through resonance donation. This electronic interplay results in intermediate stability compared to purely electron-rich or electron-poor analogues [10] [20].
Solvent and Additive Effects
Protodeboronation rates vary significantly with solvent composition. Aqueous-organic mixtures accelerate decomposition relative to purely organic media [20] [19]. Metal salt additives can either accelerate or retard protodeboronation depending on coordination preferences. Zinc salts typically enhance stability through Lewis acid coordination to the boronate oxygen atoms [18] [19].
Mechanistic Pathway Distribution
At physiological pH (7.4), the dominant pathway involves direct water attack on the boronic acid (k₄ pathway). The methylsulfanyl substituent can participate in stabilizing interactions through sulfur coordination, potentially influencing the mechanistic distribution [19] [21]. Under basic conditions (pH > 9), base-catalyzed hydrolysis (k₂ pathway) becomes predominant.
Thermal dehydration of 5-Chloro-2-(methylsulfanyl)phenylboronic acid generates the corresponding boroxine anhydride, a cyclic trimeric structure with unique reactivity characteristics [22] [23] [24]. This transformation provides access to materials with altered physical properties and enhanced thermal stability.
Thermodynamic Considerations
Boroxine formation is entropically favored due to water elimination but enthalpically unfavorable, requiring elevated temperatures (120-150°C) for efficient conversion [23] [24]. The process follows second-order kinetics with respect to boronic acid concentration, indicating a bimolecular mechanism involving pre-association of boronic acid molecules [23].
3 [5-Cl-2-(MeS)C₆H₃B(OH)₂] → [5-Cl-2-(MeS)C₆H₃BO]₃ + 3 H₂O
Structural Analysis
The resulting boroxine adopts a planar six-membered B₃O₃ ring structure with minimal aromatic character [23] [24]. X-ray crystallographic studies of related systems indicate C₃ symmetry with aryl substituents positioned perpendicular to the central ring plane. The chloro and methylsulfanyl substituents influence crystal packing through intermolecular interactions.
Synthetic Applications
Boroxines serve as protected forms of boronic acids, exhibiting enhanced stability toward protodeboronation while retaining transmetalation capability under appropriate conditions [23] [24]. They function effectively in cross-coupling reactions at elevated temperatures, where hydrolysis regenerates the active boronic acid in situ.
Material Properties
The boroxine derivative exhibits altered solubility characteristics, showing increased lipophilicity and thermal stability compared to the parent boronic acid [23]. These properties make it suitable for applications requiring prolonged exposure to elevated temperatures or non-polar environments.
Property | Boronic Acid | Boroxine |
---|---|---|
Melting Point (°C) | 85-90 | 145-150 |
Solubility (H₂O) | Moderate | Poor |
Solubility (Toluene) | Poor | Good |
Thermal Stability | Moderate | High |
Air Stability | Moderate | High |
The unique substitution pattern of 5-Chloro-2-(methylsulfanyl)phenylboronic acid enables selective transformations with various heteroatom nucleophiles, providing access to diverse functional group manipulations while preserving the boronic acid moiety [25] [26] [27].
Nucleophilic Substitution Patterns
The electron-withdrawing chloro substituent activates the aromatic ring toward nucleophilic aromatic substitution, while the methylsulfanyl group provides a site for selective oxidation or substitution [26] [27]. This orthogonal reactivity allows sequential functionalization strategies that would be challenging with simpler boronic acid derivatives.
Chemoselective Oxidation
Selective oxidation of the methylsulfanyl group to sulfoxide or sulfone can be achieved using mild oxidants such as m-CPBA or hydrogen peroxide [28] [26]. These transformations proceed without affecting the boronic acid functionality, enabling modular synthesis of diverse analogues with varied electronic properties.
5-Cl-2-(MeS)C₆H₃B(OH)₂ + H₂O₂ → 5-Cl-2-(MeSO)C₆H₃B(OH)₂5-Cl-2-(MeSO)C₆H₃B(OH)₂ + H₂O₂ → 5-Cl-2-(MeSO₂)C₆H₃B(OH)₂
Nucleophilic Aromatic Substitution
The chloro substituent readily undergoes nucleophilic displacement with amines, alkoxides, and thiolates under mild conditions [27]. Primary and secondary amines react efficiently at 60-80°C in polar aprotic solvents, providing access to aniline derivatives with intact boronic acid functionality.
Nucleophile | Conditions | Product Yield (%) | Selectivity |
---|---|---|---|
Morpholine | DMF, 80°C, 4h | 85 | >95:5 |
Benzylamine | DMSO, 60°C, 6h | 78 | >90:10 |
Sodium methoxide | MeOH, rt, 2h | 92 | >98:2 |
Thiophenol | THF, K₂CO₃, 40°C | 73 | >85:15 |
Transition Metal-Catalyzed Amination
Palladium-catalyzed Buchwald-Hartwig amination provides an alternative approach for introducing nitrogen nucleophiles [27]. These conditions typically employ Pd₂(dba)₃ with bulky phosphine ligands (XPhos, RuPhos) and strong bases (NaOt-Bu, Cs₂CO₃) at moderate temperatures (60-100°C).
Coordination Chemistry Applications
The methylsulfanyl group serves as a weak donor ligand in transition metal complexes, while the boronic acid functionality provides additional coordination sites [25]. This dual coordination capability enables the design of bidentate ligands for asymmetric catalysis and materials applications.
Functional Group Tolerance